molecular formula C20H20F3N3O3 B2370049 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 920231-53-4

2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2370049
CAS No.: 920231-53-4
M. Wt: 407.393
InChI Key: FJUANCLTOAFHJM-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide” is a derivative of piperazine . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, due to its ability to positively modulate the pharmacokinetic properties of a drug substance .


Synthesis Analysis

The synthesis of similar compounds involves a series of steps. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds is assigned by HRMS, IR, 1H, and 13C NMR experiments .


Chemical Reactions Analysis

The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically determined by HRMS, IR, 1H, and 13C NMR experiments .

Scientific Research Applications

Synthesis and Biological Activity

  • Research has led to the synthesis of novel heterocyclic compounds, including derivatives of benzodifuranyl, 1,3,5-triazines, and 1,3,5-oxadiazepines, derived from compounds structurally similar to the one of interest. These compounds exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating potential therapeutic applications (Abu‐Hashem et al., 2020).

Anticonvulsant and Analgesic Properties

  • A series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides, synthesized from a similar compound, demonstrated anticonvulsant activity in mice models. These findings suggest a promising direction for developing new therapeutic agents for epilepsy (Obniska et al., 2015).

Antimicrobial and Anticancer Activities

  • The antimicrobial activities of some new 1,2,4-triazole derivatives, synthesized from related compounds, were evaluated, showing good to moderate activities against various microorganisms (Bektaş et al., 2007).
  • Acetamide derivatives with thiazole and piperazine moieties were synthesized and tested for their acetylcholinesterase inhibitory activity, indicating potential for treating neurodegenerative diseases like Alzheimer's (Yurttaş et al., 2013).

Radiotracer Development for PET Imaging

  • FAUC346, a compound structurally similar, has been synthesized and radiolabeled for potential use as a D3 receptor imaging agent with PET, demonstrating the compound's utility in biomedical imaging studies (Kuhnast et al., 2006).

Exploration of Antiarrhythmic Potential

  • Ranolazine, a compound related to the one of interest, shows promise for the treatment of atrial fibrillation, highlighting the potential cardiac applications of similar compounds (Hancox & Doggrell, 2010).

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3/c1-29-17-8-6-16(7-9-17)25-10-12-26(13-11-25)19(28)18(27)24-15-4-2-14(3-5-15)20(21,22)23/h2-9H,10-13H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUANCLTOAFHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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